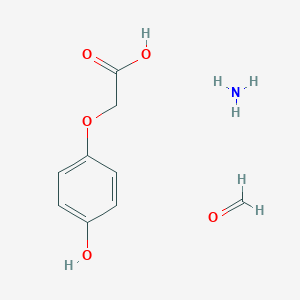
Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid is a synthetic polymer that has garnered significant attention in the field of drug delivery. This compound is synthesized by the condensation of 2-(4-hydroxyphenoxy)acetic acid with formaldehyde, resulting in a unique structure that allows for controlled release of drugs.
Métodos De Preparación
The synthesis of Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid involves the condensation of 2-(4-hydroxyphenoxy)acetic acid with formaldehyde. This reaction is typically carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The resulting polymer is a cross-linked network of chains that can be further modified to incorporate various drugs. Industrial production methods may involve optimizing reaction conditions to ensure high yield and purity of the polymer.
Análisis De Reacciones Químicas
Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that can enhance its properties.
Reduction: Reduction reactions can be used to modify the polymer’s structure and improve its biocompatibility.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a matrix for controlled drug release, allowing for sustained therapeutic effects.
Biology: It has been shown to have minimal toxicity and immunogenicity in animal studies, making it suitable for biological applications.
Medicine: The polymer’s biocompatibility and biodegradability make it an ideal candidate for drug delivery systems in humans.
Mecanismo De Acción
The mechanism of action of Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid is based on its unique structure. The polymer is designed to release drugs slowly over time, allowing for sustained therapeutic effects. This is achieved through the cross-linked network of chains, which slows down the diffusion of drugs out of the polymer matrix. The polymer’s biocompatibility and stability further enhance its effectiveness in drug delivery applications.
Comparación Con Compuestos Similares
Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid is unique due to its ability to be modified to incorporate various drugs, allowing for targeted drug delivery and reduced side effects. Similar compounds include:
Poly(lactic-co-glycolic acid) (PLGA): A biodegradable polymer used in drug delivery systems.
Polyethylene glycol (PEG): A polymer used to improve the solubility and stability of drugs.
Chitosan: A natural polymer used in drug delivery and tissue engineering.
Each of these compounds has its own unique properties and applications, but this compound stands out for its controlled drug release capabilities and biocompatibility.
Propiedades
Número CAS |
146058-45-9 |
|---|---|
Fórmula molecular |
C9H13NO5 |
Peso molecular |
215.2 g/mol |
Nombre IUPAC |
azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid |
InChI |
InChI=1S/C8H8O4.CH2O.H3N/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-2;/h1-4,9H,5H2,(H,10,11);1H2;1H3 |
Clave InChI |
XJTOEJPTYBABBZ-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC(=CC=C1O)OCC(=O)O.N |
SMILES canónico |
C=O.C1=CC(=CC=C1O)OCC(=O)O.N |
Sinónimos |
2-(4-hydroxyphenoxy)acetic acid-formaldehyde polymer RG 13577 RG-13577 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















